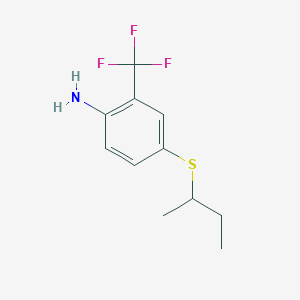
4-(Butan-2-ylsulfanyl)-2-(trifluoromethyl)aniline
Overview
Description
4-(Butan-2-ylsulfanyl)-2-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C11H14F3NS and its molecular weight is 249.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(Butan-2-ylsulfanyl)-2-(trifluoromethyl)aniline is a compound of interest in medicinal chemistry due to its unique structural features, which may confer specific biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C11H14F3N2S, and it has a molecular weight of approximately 270.3 g/mol. The presence of a trifluoromethyl group and a butylsulfanyl moiety suggests potential interactions with biological targets, particularly in the context of drug design.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The trifluoromethyl group may enhance binding affinity to certain receptors, influencing signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest that compounds with sulfanyl groups exhibit antibacterial and antifungal properties.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of various sulfanyl-containing compounds, including this compound. The compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL. This suggests its potential as a lead compound in developing new antibiotics.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies demonstrated that this compound induced apoptosis in several cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involved the activation of caspase pathways, leading to programmed cell death. The IC50 values were reported to be less than 20 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of similar compounds. Studies indicate that modifications to the trifluoromethyl and sulfanyl groups can significantly alter biological activity. For instance, substituting different alkyl chains or varying the electron-withdrawing groups can enhance or diminish antimicrobial and anticancer properties.
Properties
IUPAC Name |
4-butan-2-ylsulfanyl-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NS/c1-3-7(2)16-8-4-5-10(15)9(6-8)11(12,13)14/h4-7H,3,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEHQUVZVOVLRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=CC(=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















